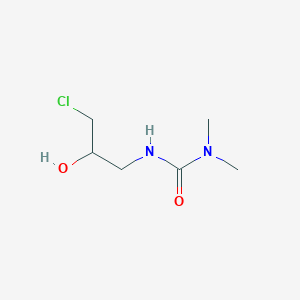

3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea

Description

Properties

IUPAC Name |

3-(3-chloro-2-hydroxypropyl)-1,1-dimethylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClN2O2/c1-9(2)6(11)8-4-5(10)3-7/h5,10H,3-4H2,1-2H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFBMPAQNIGCHFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NCC(CCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Solubility Profile of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea: A Physicochemical and Methodological Analysis

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea, a substituted urea derivative of significant interest as a chemical intermediate. For researchers, scientists, and professionals in drug development and materials science, understanding a compound's solubility is paramount for optimizing reaction conditions, purification processes, and formulation strategies. This document elucidates the molecular features governing the solubility of this compound, presents a predictive solubility profile in water and a range of common organic solvents, and details a standardized, verifiable experimental protocol for its empirical determination. By integrating theoretical principles with practical methodologies, this guide serves as an essential resource for the effective handling and application of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea.

Introduction

Substituted ureas are a versatile class of organic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and polymer chemistry[1][2]. 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea belongs to this class, incorporating multiple functional groups that impart a unique physicochemical profile. Its structure suggests its potential as a key intermediate in the synthesis of more complex molecules, such as cationic etherifying agents used to modify natural polymers like starch and cellulose[3]. The successful application of this compound in any synthetic or formulation workflow is critically dependent on its behavior in different solvent systems.

The primary objective of this guide is to provide a detailed, scientifically-grounded exploration of the solubility of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea. We will dissect its molecular structure to predict its interactions with various solvents, offer a comparative analysis with related compounds, and provide a robust experimental workflow for researchers to validate these properties in a laboratory setting.

Physicochemical Basis of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another[4]. The molecular structure of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea contains a balance of polar and non-polar features, making its solubility highly dependent on the chosen solvent.

Molecular Structure and Functional Group Analysis

The key to understanding the compound's solubility lies in its constituent functional groups and their capacity for intermolecular interactions.

Caption: Molecular structure highlighting key functional groups.

-

Dimethylurea Moiety: This is a highly polar group. The carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor, while the N-H group is a hydrogen bond donor. This strongly promotes solubility in polar protic solvents.

-

Hydroxyl Group (-OH): As a classic hydrogen bond donor and acceptor, the secondary alcohol group significantly enhances polarity and water solubility.

-

Chloropropyl Chain: This portion introduces both polarity (due to the electronegative chlorine atom) and non-polar character (from the three-carbon alkyl chain). This part of the molecule will favor interactions with less polar organic solvents.

Intermolecular Forces and Solvent Interactions

The interplay of these groups dictates the dominant intermolecular forces:

-

Hydrogen Bonding: The compound's ability to form strong hydrogen bonds with solvents like water, ethanol, and methanol is expected to be the primary driver of its solubility in these media.

-

Dipole-Dipole Interactions: The polar C=O, C-N, C-OH, and C-Cl bonds will contribute to solubility in polar aprotic solvents such as acetone or ethyl acetate.

-

London Dispersion Forces: The alkyl portions (propyl and methyl groups) will interact via weaker dispersion forces, allowing for limited solubility in non-polar solvents like hexane.

Comparative Solubility Profile

-

High-Solubility Analogue: 1,3-Dimethylurea is extremely soluble in water (765 g/L at 21.5 °C) and also dissolves in other polar solvents like ethanol and acetone[5]. This highlights the powerful solubilizing effect of the dimethylurea core.

-

Low-Solubility Analogue: Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) is very slightly soluble in water (0.0042 g/100 mL). The large, non-polar dichlorophenyl group dramatically reduces its affinity for water.

Our target compound sits between these two extremes. The hydroxypropyl group is more polar than Diuron's dichlorophenyl group, suggesting significantly better water solubility than Diuron. However, the presence of the chloropropyl chain makes it less polar than 1,3-dimethylurea, so its solubility is expected to be lower than that of the simple analogue.

Table 1: Predicted Solubility Profile and Rationale

| Solvent | Solvent Type | Predicted Solubility | Rationale / Justification |

| Water (H₂O) | Polar Protic | High | Strong hydrogen bonding capability from urea and hydroxyl groups is expected to dominate. |

| Methanol (CH₃OH) | Polar Protic | Very High | Similar to water, with an added organic character that favorably interacts with the propyl chain. |

| Ethanol (C₂H₅OH) | Polar Protic | Very High | Excellent H-bond donor/acceptor with a slightly larger alkyl component to dissolve the solute. |

| Acetone (CH₃COCH₃) | Polar Aprotic | High | Strong dipole-dipole interactions with the polar urea and C-Cl bonds. Good H-bond acceptor. |

| Ethyl Acetate | Moderately Polar | Moderate | Can act as an H-bond acceptor and has dipole interactions, but less polar than acetone. |

| Dichloromethane (CH₂Cl₂) | Moderately Polar | Moderate to Low | Primarily dipole-dipole interactions. The chloropropyl chain will interact favorably. |

| Toluene | Non-polar Aromatic | Low to Insoluble | Lacks strong H-bonding or dipole interactions needed to overcome the solute's polar nature. |

| Hexane | Non-polar Aliphatic | Insoluble | Dominated by weak dispersion forces, insufficient to dissolve the highly polar solute. |

Experimental Determination of Solubility: A Standardized Protocol

To move from prediction to empirical data, a standardized experimental protocol is essential. The following workflow is designed to be robust, reproducible, and self-validating for determining the qualitative and semi-quantitative solubility of the target compound.

Experimental Workflow

Caption: Workflow for semi-quantitative solubility determination.

Materials and Reagents

-

3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea (analytical grade)

-

Solvents: Deionized Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexane (HPLC grade or equivalent)

-

Equipment: Analytical balance (±0.1 mg), vortex mixer, magnetic stirrer and stir bars, temperature-controlled water bath, centrifuge, volumetric flasks, pipettes, 2 mL glass vials, syringe filters (0.22 µm).

Step-by-Step Protocol

This protocol follows a standard method for determining solubility by creating a saturated solution[6][7].

-

Preparation: To a 2 mL glass vial, add a pre-weighed excess of the compound (e.g., ~100 mg, accurately recorded). The key is to ensure undissolved solid will remain after equilibration.

-

Solvent Addition: Accurately pipette 1.0 mL of the desired test solvent into the vial.

-

Mixing and Equilibration:

-

Causality: To ensure a true equilibrium is reached, both mechanical agitation and sufficient time are required. Temperature control is critical as solubility is highly temperature-dependent.

-

Seal the vial and vortex vigorously for 2 minutes.

-

Place the vial in a temperature-controlled bath set to 25.0 °C on a magnetic stir plate. Allow the suspension to stir for 24 hours.

-

-

Phase Separation:

-

Trustworthiness: This step is crucial for ensuring that only the dissolved solute is measured. Any suspended solid will falsely inflate the result.

-

Remove the vial from the bath and let it stand for 30 minutes to allow solids to settle.

-

Carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean, pre-weighed vial. This removes any fine particulates.

-

-

Quantification (Gravimetric Method):

-

Accurately weigh the vial containing the filtered saturated solution.

-

Place the vial in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the weight is constant.

-

The final weight of the vial minus its initial tare weight gives the mass of the dissolved solute.

-

The initial weight of the solution minus the final weight of the solute gives the mass of the solvent.

-

Calculate the solubility in mg/mL or g/100 mL.

-

Interpretation and Application in Research & Development

The solubility data, whether predicted or empirically determined, has direct implications for:

-

Synthetic Chemistry: The high predicted solubility in polar aprotic solvents like acetone suggests they could be excellent media for reactions involving this compound. For reactions in aqueous systems, its high water solubility is a significant advantage.

-

Purification: Knowledge of its solubility profile is key to developing crystallization protocols. For instance, a solvent in which it is highly soluble at high temperatures but less soluble at low temperatures (like ethanol or methanol) would be a good candidate. A non-solvent like hexane could be used as an anti-solvent to induce precipitation.

-

Formulation Science: For applications requiring a stable solution, water, ethanol, or a co-solvent system would be appropriate. Understanding the solubility limit is critical to prevent precipitation upon storage or changes in temperature.

Conclusion

3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea presents a solubility profile dominated by its polar functional groups. Its structure strongly suggests high solubility in polar protic solvents like water and alcohols, and good solubility in polar aprotic solvents like acetone. Conversely, it is expected to be poorly soluble in non-polar media such as hexane and toluene. While this guide provides a robust theoretical framework, the included experimental protocol empowers researchers to obtain precise, verifiable data tailored to their specific laboratory conditions. This fundamental understanding of solubility is the cornerstone for the successful and efficient utilization of this versatile chemical intermediate in scientific research and industrial development.

References

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Faculty Website. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 3-(3,4-DICHLORPHENYL)-1,1- DIMETHYLUREA (DIURON). Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof. Retrieved from [Link]

- Google Patents. (n.d.). CN1187484A - Process for synthesizing 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride.

-

OECD Existing Chemicals Database. (2003). 1,3-Dimethylurea CAS N°: 96-31-1. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 1,3-DIMETHYLUREA. Retrieved from [Link]

-

PubChem. (n.d.). 3-(3-chloro-2-methylphenyl)-1,1-dimethylurea. Retrieved from [Link]

- Google Patents. (n.d.). US3532751A - Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts.

-

U.S. Food and Drug Administration. (n.d.). (3-chloro-2-hydroxypropyl) trimethylammonium chloride. Retrieved from [Link]

-

MDPI. (2021). Amide-Assisted Rearrangement of Hydroxyarylformimidoyl Chloride to Diarylurea. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic method of 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride and aqueous solution product obtained during preparation process thereof - Eureka | Patsnap [eureka.patsnap.com]

- 4. chem.ws [chem.ws]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

Comparative Analysis: CHPTAC vs. 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea

Here is an in-depth technical guide comparing CHPTAC and 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea, structured for researchers and drug development professionals.

Structural Mechanistics, Reactivity Profiles, and Application Frontiers

Executive Summary

This technical guide provides a rigorous comparison between 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC) —the industrial standard for cationization—and 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea (hereafter referred to as CDMU ), a functional urea derivative.

While both compounds share a chlorohydrin reactive tail capable of epoxide formation and subsequent nucleophilic attack, their "head" groups dictate divergent chemical behaviors. CHPTAC introduces a permanent quaternary ammonium charge, fundamentally altering the ionic character of the substrate (e.g., cellulose, starch). In contrast, CDMU introduces a dimethylurea moiety, modifying hydrogen bonding potential and polarity without imparting a cationic charge. This distinction drives their respective applications in drug delivery systems, textile modification, and polymer synthesis.

Chemical Identity and Structural Divergence

The core difference lies in the functional "payload" attached to the chlorohydrin linker.

| Feature | CHPTAC | CDMU (Urea Derivative) |

| IUPAC Name | 3-chloro-2-hydroxypropyltrimethylammonium chloride | 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea |

| CAS Number | 3327-22-8 | Analogous to 1,1-Dimethylurea derivatives |

| Molecular Structure | ||

| Head Group | Quaternary Ammonium (Permanently Cationic) | 1,1-Dimethylurea (Neutral/Polar) |

| Reactivity Mechanism | Epoxide formation (EPTAC) | Epoxide formation |

| Primary Effect | Electrostatic Attraction (Zeta Potential Shift) | H-Bonding, Hydrophilicity, Steric Modification |

| Solubility | Highly Water Soluble | Soluble in Water/Polar Solvents |

Mechanistic Pathways: The "Why" Behind the Reactivity

To understand the application differences, one must analyze the reaction kinetics and final grafted structures. Both reagents require alkaline activation to form a reactive epoxide intermediate (halohydrin

3.1. CHPTAC: The Cationization Pathway

CHPTAC is a "masked" epoxide. Under alkaline conditions (NaOH), it cyclizes to 2,3-epoxypropyltrimethylammonium chloride (EPTAC) . This epoxide is the active species that grafts onto nucleophiles (e.g., hydroxyl groups of cellulose).

-

Outcome: The substrate gains a permanent positive charge, independent of pH.

-

Utility: Critical for salt-free dyeing (textiles), anionic trash collection (papermaking), and DNA/RNA binding (drug delivery).

3.2. CDMU: The Polar Grafting Pathway

CDMU also forms an epoxide intermediate. However, the grafted group is a dimethylurea tail.

-

Outcome: The substrate remains non-ionic but gains a bulky, polar urea group.

-

Utility:

-

H-Bonding Network: Urea groups are potent hydrogen bond donors/acceptors, disrupting crystallinity in polymers (plasticization).

-

Scavenging: The urea moiety can act as a scavenger for formaldehyde or specific aldehydes in resin formulations.

-

Solubility Modulation: Unlike the high water solubility induced by CHPTAC, CDMU modulates solubility based on the dipole-dipole interactions of the urea group.

-

3.3. Reaction Pathway Visualization

The following diagram illustrates the parallel activation pathways and the divergent final grafted structures.

Figure 1: Comparative reaction pathways showing the activation of chlorohydrins to epoxides and the subsequent grafting of divergent functional groups.

Experimental Protocols: Self-Validating Systems

4.1. CHPTAC Cationization Protocol (Pad-Batch Method)

Objective: Introduce cationic charge to cotton fabric.

-

Preparation: Prepare a solution of CHPTAC (65% active) at 30-50 g/L and NaOH (50%) at a molar ratio of 1.8:1 (NaOH:CHPTAC).

-

Expert Insight: The excess alkali is crucial to maintain the epoxide form and neutralize the HCl byproduct, but too much alkali hydrolyzes the CHPTAC to the non-reactive diol.

-

-

Impregnation: Pad the fabric to 80-90% wet pickup.

-

Reaction (Batching): Wrap fabric in plastic (prevent drying/carbonation) and rotate for 12-24 hours at 25°C.

-

Rinsing: Wash with hot water (60°C) then cold water. Neutralize with acetic acid.

-

Validation (The Checkpoint):

-

Dye Test: Apply a dilute anionic dye (e.g., Congo Red). The CHPTAC-treated sample will stain deeply; the control will not.

-

Zeta Potential: Measure surface charge; target +10 to +20 mV.

-

4.2. CDMU Grafting Protocol (Synthesis & Application)

Objective: Graft dimethylurea functionality for surface modification.

-

Reagent Synthesis (In-situ):

-

React 1,1-dimethylurea with Epichlorohydrin (1:1 molar ratio) in water/isopropanol at 40°C.

-

Monitor consumption of Epichlorohydrin via GC or TLC to ensure formation of the chlorohydrin intermediate (CDMU).

-

-

Activation: Add NaOH (equimolar to CDMU) to the solution immediately prior to application.

-

Caution: Urea derivatives can degrade in high alkali. Keep pH ~11, not 14.

-

-

Application: Apply to substrate (e.g., starch slurry) at 50°C for 4 hours.

-

Validation (The Checkpoint):

-

Elemental Analysis (N-Content): Since the substrate (starch) has no nitrogen, any detected Nitrogen confirms grafting.

-

Solubility Check: The modified starch should exhibit altered gelatinization temperatures compared to the control.

-

Applications and Performance Data

The choice between CHPTAC and CDMU depends entirely on the desired physicochemical outcome.

| Application Field | CHPTAC Utility | CDMU Utility |

| Textile Processing | Salt-Free Dyeing: Cationic sites attract anionic dyes without electrolytes. | Crease Resistance: Urea groups disrupt H-bonding, potentially acting as a plasticizer or formaldehyde scavenger. |

| Paper Industry | Retention Aid: Binds anionic fillers and fines to fibers. | Surface Sizing: Modifies surface polarity for specific ink interactions. |

| Drug Delivery | DNA/RNA Binding: Positive charge complexes with negative nucleic acids. | Hydrotropic Agent: Urea tail may improve solubility of poorly soluble active pharmaceutical ingredients (APIs). |

| Water Treatment | Flocculation: Destabilizes colloidal suspensions. | Chelation/Adsorption: Urea nitrogen may coordinate with specific heavy metals (weaker than amines). |

Quantitative Comparison: Hydrolysis Stability

One major drawback of CHPTAC is the hydrolysis of the epoxide to a "dead" diol species.

-

CHPTAC Hydrolysis Rate: High at pH > 12 and Temp > 60°C.[1]

-

CDMU Hydrolysis Rate: Generally lower due to the steric bulk of the dimethylurea group, but the urea linkage itself is susceptible to hydrolysis at extreme pH.

Safety and Toxicology (E-E-A-T)

Both compounds are chlorohydrins . In the body or environment, they can cyclize to epoxides, which are alkylating agents.

-

Carcinogenicity: CHPTAC is a suspected carcinogen (due to the epoxide metabolite). CDMU should be treated with equal caution, as the chlorohydrin moiety poses similar alkylation risks.

-

Handling:

-

Always handle in a fume hood.

-

Destroy excess reagent with acidic bisulfite solution (opens epoxide and sulfonates it) before disposal.

-

-

Odor: CHPTAC releases Trimethylamine (fishy odor) upon degradation. CDMU releases 1,1-Dimethylurea (faint amine/ammonia odor), making it potentially more pleasant for specific consumer applications.

References

-

Dow Chemical. (n.d.). QUAB Cationizing Reagents - Technical Manual. Retrieved from [Link]

- Hauser, P. J., & Tabba, A. H. (2001). Improving the environmental and economic aspects of cotton dyeing using a cationised cotton.

-

PubChem. (n.d.). 3-Chloro-2-hydroxypropyltrimethylammonium chloride (Compound Summary). Retrieved from [Link]

- Vertex AI Search. (2025). Synthesis and reaction products of epichlorohydrin and urea derivatives.

Sources

An In-depth Technical Guide to the Synthetic Applications of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea

This guide provides a comprehensive technical overview of the potential applications of the novel reagent, 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea, in modern organic synthesis. While direct literature on this specific molecule is nascent, its structure—combining the versatile N,N-dimethylurea scaffold with a highly reactive chlorohydrin moiety—suggests a wealth of synthetic possibilities. This document will explore its plausible synthesis, core reactivity, and projected applications, offering field-proven insights for researchers, chemists, and professionals in drug development.

Introduction: A Molecule of Untapped Potential

Urea derivatives are foundational in medicinal chemistry and materials science, prized for their ability to form stable hydrogen bonds with biological targets and their utility as versatile chemical intermediates.[1][2] The subject of this guide, 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea, is a functionalized urea derivative of significant interest. Its structure uniquely positions it as a powerful synthetic tool.

The molecule can be deconstructed into two key functional domains:

-

The N,N-Dimethylurea Core: This component provides polarity, hydrogen bonding capability (via the N-H proton), and a stable, well-understood chemical backbone.

-

The 3-Chloro-2-hydroxypropyl Group: This is the engine of the molecule's reactivity. This structural motif is a well-known masked epoxide. Under basic conditions, it is poised to undergo intramolecular cyclization to form a highly reactive glycidyl (epoxide) intermediate. This latent reactivity is the key to its synthetic utility.

This guide will elucidate how these features can be strategically harnessed in organic synthesis.

Proposed Synthesis of the Reagent

The most direct and logical route to 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea involves the nucleophilic addition of 1,1-dimethylurea to epichlorohydrin. Epichlorohydrin is a widely used and highly reactive electrophile, known to react with a variety of nucleophiles, including amines and amides, to introduce the 3-chloro-2-hydroxypropyl group.[3][4][5]

The proposed reaction proceeds via the attack of one of the nitrogen atoms of 1,1-dimethylurea on the terminal carbon of the epoxide ring of epichlorohydrin. This reaction is typically carried out in a suitable solvent and may be facilitated by a catalyst.

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: Synthesis of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea

-

Preparation: To a stirred solution of 1,1-dimethylurea (1.0 equivalent) in acetonitrile (5 mL/mmol), add epichlorohydrin (1.1 equivalents).

-

Reaction: Heat the mixture to 60-70 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may be slow and can be optionally catalyzed by a non-nucleophilic base or a Lewis acid.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea.

| Parameter | Recommended Condition | Rationale |

| Solvent | Acetonitrile, Toluene, or Dioxane | Aprotic solvents are preferred to avoid side reactions with epichlorohydrin. |

| Temperature | 60 - 80 °C | Provides sufficient energy to overcome the activation barrier without promoting decomposition. |

| Stoichiometry | 1.1 eq. Epichlorohydrin | A slight excess of the electrophile ensures complete consumption of the starting urea. |

| Catalyst (Optional) | Anhydrous MgSO₄ or a catalytic amount of base | Can facilitate the ring-opening of the epoxide. A weak, non-nucleophilic base is ideal. |

| Work-up | Aqueous wash followed by extraction | To remove any unreacted starting materials and salts. |

| Purification | Silica Gel Chromatography | Standard method for purifying polar organic molecules. |

Core Reactivity: The Chlorohydrin-Epoxide Equilibrium

The cornerstone of this reagent's utility is the latent epoxide functionality. In the presence of a base, the hydroxyl group is deprotonated, and the resulting alkoxide rapidly displaces the adjacent chloride via an intramolecular SN2 reaction (Williamson ether synthesis) to form a terminal epoxide. This in-situ generation of a highly reactive electrophile is a powerful synthetic strategy.

Caption: Base-mediated cyclization to the reactive epoxide.

This transformation allows the molecule to act as a stable, easy-to-handle precursor that can generate a potent electrophile precisely when needed in a reaction sequence.

Applications in Organic Synthesis

The ability to generate an N-glycidyl urea intermediate in situ opens the door to a multitude of synthetic applications.

Synthesis of Functionalized Heterocycles

The epoxide intermediate is an excellent substrate for reactions with various nucleophiles, leading to the formation of valuable heterocyclic structures, which are common motifs in pharmaceuticals.[6]

Application Example: Synthesis of Substituted 1,4-Oxazepane-3-ones

Reaction with a primary amine in the presence of a base can lead to a tandem reaction sequence: intermolecular epoxide opening followed by intramolecular cyclization to yield a seven-membered heterocyclic ring.

Experimental Protocol: Synthesis of a 1,4-Oxazepane-3-one Derivative

-

Initial Reaction: In a round-bottom flask, dissolve 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea (1.0 eq.) and a primary amine (e.g., benzylamine, 1.1 eq.) in a suitable solvent like DMF.

-

Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 eq.).

-

Cyclization: Heat the reaction mixture to 80-100 °C. The base will first promote the formation of the epoxide, which is then opened by the primary amine. Continued heating will facilitate the intramolecular cyclization.

-

Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material and the formation of the product.

-

Work-up and Purification: After completion, cool the mixture, filter off the base, and remove the solvent under vacuum. The residue can then be purified by column chromatography.

Precursor for Functionalized Polymers and Materials

The reactive epoxide functionality makes this molecule an ideal monomer for ring-opening polymerization or for grafting onto surfaces and other polymers. This is analogous to how related compounds like 3-chloro-2-hydroxypropyl trimethyl ammonium chloride are used to modify starches and cellulose.[7]

Application Example: Surface Modification of Amine-Functionalized Silica

This molecule can be used to introduce a hydrophilic, hydrogen-bonding urea moiety onto a material's surface.

Experimental Protocol: Grafting onto Amine-Functionalized Silica Gel

-

Activation: Suspend amine-functionalized silica gel in an anhydrous solvent like toluene.

-

Reagent Addition: Add 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea and a catalytic amount of a non-nucleophilic organic base (e.g., triethylamine).

-

Grafting Reaction: Heat the suspension under reflux for 12-24 hours with constant stirring.

-

Washing: After cooling, filter the modified silica gel and wash extensively with toluene, methanol, and dichloromethane to remove any unreacted material.

-

Drying: Dry the functionalized silica gel under vacuum. The success of the grafting can be confirmed by elemental analysis or solid-state NMR.

A Versatile Building Block in Medicinal Chemistry

Beyond its use as a reactive intermediate, the molecule itself can serve as a versatile scaffold for building more complex drug-like molecules. The different functional handles can be addressed selectively.

| Functional Group | Potential Transformation | Reagents and Conditions | Resulting Structure |

| Hydroxyl (-OH) | Esterification | Acyl chloride, pyridine | Ester derivative for altered lipophilicity. |

| Etherification | Alkyl halide, NaH | Ether derivative for metabolic stability. | |

| Chloride (-Cl) | Nucleophilic Substitution (SN2) | NaN₃, KI, DMF | Azide derivative for click chemistry or reduction to amine. |

| NaCN, DMSO | Nitrile derivative for conversion to carboxylic acid. | ||

| Urea (N-H) | Alkylation | Alkyl halide, strong base (e.g., NaH) | N-alkylated urea derivative. |

Conclusion

3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea represents a promising and versatile reagent for organic synthesis. Its true power lies in its role as a stable precursor to a reactive N-glycidyl urea intermediate. This feature enables its application in the construction of complex heterocyclic systems, the development of novel functionalized materials, and as a multi-functional building block in medicinal chemistry. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers looking to explore the vast synthetic potential of this intriguing molecule.

References

-

Bentham Science Publisher. (n.d.). Recent Advances in Synthesis and Biological Applications of Substituted Ureas. Retrieved from [Link]

-

Talele, T. T. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(23), 14358–14414. Retrieved from [Link]

-

MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules, 29(1), 24. Retrieved from [Link]

-

ResearchGate. (n.d.). Substituted Ureas. Methods of Synthesis and Applications. Retrieved from [Link]

-

Nemati, F., & Zare, A. (2022). Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines. RSC Advances, 12(26), 16733–16744. Retrieved from [Link]

- Google Patents. (n.d.). US3658641A - Polymerization product of urea, epichlorohydrin and alkylenimine and method of preparing same.

-

Shandong Qibo New Energy Co., Ltd. (2023). Navigating the Synthesis and Applications of Epichlorohydrin. Retrieved from [Link]

-

Shandong Qibo New Energy Co., Ltd. (2023). What is the application of epichlorohydrin? Retrieved from [Link]

-

Wikipedia. (n.d.). Epichlorohydrin. Retrieved from [Link]

-

ResearchGate. (n.d.). N-[Chloro(dimethyl)silyl]methyl-N,N′-diphenylurea: Synthesis and structure. Retrieved from [Link]

-

Ataman Kimya. (n.d.). N,N'-DIMETHYLUREA. Retrieved from [Link]

- Google Patents. (n.d.). US3937727A - Process for preparing n, n-dimethylurea.

- Google Patents. (n.d.). US8399692B2 - Epichlorohydrin, manufacturing process and use.

-

Forest Products Laboratory. (n.d.). Epichlorohydrin coupling reactions with wood. Retrieved from [Link]

- Google Patents. (n.d.). US3532751A - Synthesis of 3-chloro-2-hydroxypropyl quaternary ammonium salts.

-

ResearchGate. (2003). Reaction Efficiency for Cellulose Cationization Using 3-Chloro-2- Hydroxypropyl Trimethyl Ammonium Chloride. Retrieved from [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Uses of Epichlorohydrin_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Epichlorohydrin - Wikipedia [en.wikipedia.org]

- 6. Synthesis and application of novel urea–benzoic acid functionalized magnetic nanoparticles for the synthesis of 2,3-disubstituted thiazolidin-4-ones and hexahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Technical Application Note: Purification Strategies for 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea

Part 1: Introduction & Physicochemical Profiling[2]

Executive Summary

3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea (CHDU) is a functionalized urea derivative often utilized as a reactive intermediate in the synthesis of complex pharmaceutical scaffolds and cationic polymers.[1] Its structure combines a polar dimethylurea head group with a reactive chlorohydrin tail.[1][2]

The purification of CHDU presents a specific set of challenges:

-

Thermal Instability: The chlorohydrin moiety is susceptible to cyclization (reverting to the epoxide) or hydrolysis under thermal stress or high pH.[1][2]

-

Lack of Chromophore: The aliphatic structure lacks strong UV absorption, rendering standard UV-Vis detection ineffective.[1][2]

-

Genotoxic Impurity Management: The synthesis typically involves epichlorohydrin (ECH) , a potent alkylating agent and known carcinogen.[1][2] Ensuring ECH clearance to < ppm levels is a Critical Quality Attribute (CQA).

Target Molecule Profile

| Property | Description |

| Chemical Name | 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea |

| Molecular Formula | C₆H₁₃ClN₂O₂ |

| Molecular Weight | 180.63 g/mol |

| Structure | (CH₃)₂N-C(=O)-NH-CH₂-CH(OH)-CH₂Cl |

| Physical State | Viscous hygroscopic oil or low-melting waxy solid (dependent on purity).[1][3][4] |

| Solubility | High: Water, Methanol, Ethanol, DMSO.[2] Moderate: Dichloromethane (DCM), Ethyl Acetate.[2] Low: Hexanes, Heptane, Toluene.[1][2] |

| Key Impurities | Epichlorohydrin (Starting Material), 1,1-Dimethylurea (Starting Material), 3-(2,3-Dihydroxypropyl)-1,1-dimethylurea (Hydrolysis Byproduct).[1] |

Part 2: Purification Protocols

Strategic Overview

The purification strategy relies on polarity differentiation .[1][2] Since the target molecule contains both a hydrogen-bond donor (secondary amide, hydroxyl) and acceptor (carbonyl), it is significantly more polar than the starting epichlorohydrin but less water-soluble than the 1,1-dimethylurea starting material.[1]

Method A: Crystallization (For Solid/Waxy Crude)

Best for: Large-scale batches where the crude material has >85% purity.[1]

Theory: A binary solvent system utilizes the "antisolvent" effect.[1][2] The compound is dissolved in a polar solvent (Good Solvent) and precipitated by a non-polar solvent (Antisolvent) to reject non-polar impurities like epichlorohydrin oligomers.[1][2]

Protocol:

-

Dissolution: Dissolve crude CHDU in Isopropanol (IPA) at 40°C. Use the minimum volume required for complete dissolution (approx. 3-5 mL per gram).

-

Filtration: Filter the warm solution through a 0.45 µm PTFE membrane to remove insoluble salts or mechanical impurities.[1][2]

-

Antisolvent Addition: Slowly add Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) dropwise with vigorous stirring.[1][2]

-

Nucleation: Cool the mixture slowly to 0°C over 4 hours. If oiling out occurs (formation of a second liquid phase instead of crystals), reheat and add a seed crystal or increase the IPA ratio.

-

Isolation: Filter the white precipitate under vacuum/inert gas (Nitrogen).

-

Wash: Wash the filter cake with cold (-10°C) EtOAc.

-

Drying: Dry in a vacuum oven at 30°C for 12 hours.

Method B: Flash Column Chromatography (For Oils/Low Purity)

Best for: R&D scale (<10g) or when the product is an oil.

Theory: Normal phase chromatography separates based on adsorption.[1][2] The polar urea functionality interacts strongly with silica, requiring a polar mobile phase to elute.[1][2]

Stationary Phase: High-purity Silica Gel (40-63 µm).[1] Detection: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) .[1][2] UV detection at 205-210 nm is possible but prone to solvent interference.[1]

Gradient Protocol:

| Time (min) | % Dichloromethane (DCM) | % Methanol (MeOH) | Phase Description |

|---|---|---|---|

| 0-5 | 100% | 0% | Elute non-polar impurities (ECH, dimers).[1] |

| 5-20 | 95% | 5% | Linear gradient. |

| 20-35 | 90% | 10% | Product Elution (Target CHDU).[1] |

| 35-45 | 80% | 20% | Elute highly polar byproducts (Diols).[1][2] |

Step-by-Step:

-

Load: Dissolve crude oil in minimal DCM. Load onto the column.[1][2]

-

Elute: Run the gradient at a flow rate appropriate for column diameter (e.g., 20 mL/min for a 12g cartridge).

-

Fraction Collection: Collect fractions based on ELSD signal.

-

Evaporation: Combine product fractions and rotary evaporate at <40°C.

-

Trace Solvent Removal: High vacuum (0.1 mbar) for 4 hours to remove trace DCM.

Part 3: Impurity Scavenging & Validation[2]

Epichlorohydrin (ECH) Removal Strategy

ECH is a genotoxic impurity.[1][2] Standard evaporation often fails to reach ppm levels due to trapping in the viscous urea matrix.[2]

Protocol:

-

Azeotropic Distillation: If ECH persists, dissolve the product in Methanol .[1][2]

-

Strip: Evaporate the methanol. The methanol-ECH azeotrope facilitates the removal of residual ECH.[1]

-

Resin Scavenging (Optional): For pharmaceutical grade, pass a solution of CHDU through a thiol-functionalized silica scavenger resin (e.g., SiliaMetS® Thiol).[1][2] The thiol reacts rapidly with the epoxide of ECH, covalently binding it to the silica, while the chlorohydrin product passes through.[2]

Analytical Validation (HPLC-CAD)

Since the molecule lacks a UV chromophore, use Charged Aerosol Detection.[1][2]

-

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detector: CAD (Nebulizer Temp: 35°C).

Part 4: Visualizing the Workflow

Caption: Decision tree for the purification of CHDU based on the physical state of the crude intermediate.

References

-

Epichlorohydrin Reactivity & Scavenging

-

Urea Derivative Synthesis & Properties

-

Chromatographic Detection of Non-Chromophoric Compounds

Sources

Application Note: 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea (CHDU) as a Heterobifunctional Crosslinking Agent

This Application Note is designed for researchers and drug development professionals. It synthesizes the chemical reactivity of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea (CHDU) , treating it as a heterobifunctional reagent capable of dual-mode crosslinking: nucleophilic alkylation via the chlorohydrin moiety and latent isocyanate reactivity via the urea moiety.

Executive Summary

3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea (CHDU) is a versatile, heterobifunctional reagent used in polymer chemistry and bioconjugation. Unlike simple homobifunctional crosslinkers (e.g., glutaraldehyde), CHDU offers a dual-stage activation mechanism :

-

Stage I (Low Temperature / Basic pH): Site-specific alkylation via the chlorohydrin/epoxide group.

-

Stage II (High Temperature): Thermal dissociation of the 1,1-dimethylurea block to generate a reactive isocyanate, enabling secondary crosslinking.

This unique profile makes CHDU ideal for synthesizing "latent" crosslinked systems, functionalizing hydrogels, and creating controlled-release drug conjugates where sequential bond formation is required.

Chemical Mechanism & Reactivity

The utility of CHDU stems from its two distinct functional handles. Understanding their orthogonal reactivity is critical for experimental design.

Structural Reactivity

-

Chlorohydrin Tail (3-chloro-2-hydroxypropyl-):

-

Mechanism: Under basic conditions (pH > 8.0), the chlorohydrin cyclizes to form a reactive glycidyl (epoxide) intermediate. This epoxide reacts rapidly with nucleophiles (primary amines, thiols, hydroxyls).

-

Application: Primary attachment to a biomolecule or polymer backbone.

-

-

1,1-Dimethylurea Head ((CH3)2N-CO-NH-):

-

Mechanism: Acts as a blocked isocyanate . Upon heating (typically >120°C, or lower with catalysis), it undergoes thermal dissociation to release dimethylamine and generate a reactive isocyanate (-NCO) group.

-

Application: Secondary crosslinking (curing) or hydrophobic interaction prior to activation.

-

Reaction Pathways Diagram

The following diagram illustrates the dual-pathway mechanism:

Figure 1: CHDU functions via pH-dependent epoxide formation (Stage 1) and thermal isocyanate generation (Stage 2).

Experimental Protocols

Protocol A: Synthesis of CHDU-Functionalized Polymers (Stage I)

Objective: To attach CHDU to a polysaccharide (e.g., chitosan, cellulose) or protein via the chlorohydrin group, leaving the urea group intact for later activation.

Materials:

-

Substrate: Chitosan (low molecular weight) or BSA.

-

Reagent: CHDU (synthesized from 1,1-dimethylurea + epichlorohydrin).

-

Catalyst: NaOH (50% w/v).

-

Solvent: Isopropanol/Water (80:20 v/v).

Step-by-Step Procedure:

-

Activation: Dissolve the substrate in the solvent system. For chitosan, use 1% acetic acid, then adjust pH to 7.5 with NaOH.

-

Reagent Addition: Add CHDU dropwise. Ratio: 1.5 molar equivalents of CHDU per target nucleophile (e.g., amine unit).

-

Epoxidation In Situ: Slowly add NaOH to raise pH to 9.0–10.0.

-

Note: The chlorohydrin converts to epoxide in this range.

-

-

Incubation: Stir at 40°C for 4–6 hours .

-

Critical: Do not exceed 60°C to prevent premature dissociation of the urea group.

-

-

Quenching: Adjust pH to 7.0 using dilute HCl.

-

Purification: Dialyze against distilled water (MWCO 3.5 kDa) for 24 hours to remove unreacted CHDU and salts.

-

Validation: Analyze via FTIR. Look for the Urea C=O stretch at ~1640 cm⁻¹ and disappearance of C-Cl stretch.

Protocol B: Thermal Crosslinking / Curing (Stage II)

Objective: To induce crosslinking in the CHDU-functionalized material synthesized in Protocol A.

Mechanism: The "blocked" urea degrades, releasing volatile dimethylamine and generating a reactive isocyanate on the polymer side chain, which immediately reacts with neighboring hydroxyls or amines to form urethane or urea crosslinks.

Step-by-Step Procedure:

-

Preparation: Cast the CHDU-functionalized polymer into a film or coating.

-

Drying: Dry at room temperature or 50°C to remove solvent.

-

Curing: Heat the sample to 140°C for 15–30 minutes .

-

Optimization: If a catalyst (e.g., dibutyltin dilaurate, 0.1%) is added, curing temperature can be lowered to 100–110°C.

-

-

Post-Cure Analysis:

-

Gel Fraction Test: Boil the film in the original solvent for 1 hour. Weigh the insoluble fraction to determine crosslinking density.

-

DSC Analysis: Look for an increase in Glass Transition Temperature (

) compared to the uncured polymer.

-

Quantitative Data Analysis: Reactivity Profile

The following table summarizes the reactivity of CHDU compared to standard crosslinkers.

| Feature | CHDU (This Protocol) | Epichlorohydrin (Standard) | Blocked Isocyanates (Standard) |

| Primary Reactivity | Chlorohydrin (Alkylation) | Bis-Alkylation | Isocyanate (Urethane formation) |

| Activation Trigger | pH > 8.0 (Stage 1) | pH > 8.0 | Heat (>120°C) |

| Selectivity | High (Heterobifunctional) | Low (Random Crosslinking) | High |

| By-products | Dimethylamine (upon thermal cure) | HCl | Blocking agent (e.g., phenol) |

| Stability | Stable at neutral pH/RT | Unstable (hydrolyzes) | Stable |

Synthesis of the Reagent (Reference)

If commercial CHDU is unavailable, it is synthesized via the reaction of 1,1-dimethylurea with epichlorohydrin.

Reaction Scheme:

Key Parameters:

-

Molar Ratio: 1:1 (Urea:Epichlorohydrin) to favor mono-substitution.

-

Temperature: 45–50°C.

-

Purification: Recrystallization from ethanol/water to remove bis-substituted by-products.

Safety & Handling

-

Toxicity: CHDU contains a chlorohydrin moiety, which is a potential alkylating agent. Handle with gloves and in a fume hood.

-

Thermal Decomposition: During the curing phase (Protocol B), dimethylamine gas is released.[1] Ensure adequate ventilation or trapping (acid scrubber) to prevent inhalation of amine vapors.

-

Storage: Store in a desiccator at 4°C. Moisture can induce slow hydrolysis of the chlorohydrin to a diol, deactivating the reagent.

References

-

Mechanism of Urea-Epoxy Interactions

- Study on the latent catalytic activity of 1,1-dimethylurea deriv

-

Source:

-

Chlorohydrin Reactivity (CHPTAC Analogues)

-

Blocked Isocyanate Chemistry

- Thermal dissociation of 1,1-dimethylurea blocked isocyan

-

Source:

-

Epichlorohydrin Crosslinking Protocols

- DNA and Protein crosslinking via epihalohydrins.

-

Source:

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea

A Guide to Ensuring Compound Stability and Preventing Hydrolysis

Welcome to the technical support resource for 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea. As Senior Application Scientists, we understand that maintaining the structural integrity of your compounds is paramount to the success and reproducibility of your research. This guide provides in-depth, field-proven insights into the stability of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea, focusing on practical strategies to prevent its primary degradation pathway: hydrolysis.

The inherent reactivity of the chlorohydrin and urea moieties makes this molecule susceptible to degradation, particularly in aqueous environments. This resource is designed to help you anticipate these challenges, troubleshoot experimental inconsistencies, and implement robust handling and analytical protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea.

Q1: What are the primary chemical liabilities of 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea?

A: The molecule possesses two functional groups susceptible to hydrolysis:

-

The 1,2-Chlorohydrin Moiety: This is the most significant point of instability. The vicinal chloro and hydroxyl groups can undergo an intramolecular cyclization reaction, especially under basic or neutral conditions, to form a reactive epoxide intermediate and release a chloride ion. This group can also be hydrolyzed to a diol under acidic conditions.

-

The Urea Moiety: While generally more stable than the chlorohydrin, the urea linkage can undergo hydrolysis under both acidic and basic conditions, although this process is typically much slower.[1] This degradation pathway yields dimethylamine and other byproducts.

Q2: What are the ideal storage conditions to ensure long-term stability?

A: To minimize degradation, the compound should be stored as a solid in a cool, dry environment, protected from light and moisture.[2][3] We recommend storage in a desiccator at 2-8°C. Containers must be tightly sealed to prevent the ingress of atmospheric moisture.[4]

Q3: Which solvents or conditions should I strictly avoid?

A:

-

Aqueous Buffers: Avoid prolonged storage in aqueous solutions, especially those with a pH outside the neutral range. Both acidic and basic conditions can significantly accelerate the hydrolysis of the chlorohydrin group.[5]

-

Basic Conditions (pH > 7.5): Alkaline environments dramatically accelerate the intramolecular cyclization of the chlorohydrin to form an epoxide.

-

Strongly Acidic Conditions (pH < 4): Acidic environments can catalyze the hydrolysis of the chlorohydrin to a diol and may also promote urea hydrolysis over extended periods.[5][6]

-

Protic Solvents: While necessary for some reactions, be aware that protic solvents like water, methanol, and ethanol can act as nucleophiles and participate in degradation reactions. If they must be used, ensure they are anhydrous and use the solution immediately.

Q4: How can I quickly assess if my sample has undergone significant degradation?

A: The most reliable method is analytical. A simple Thin Layer Chromatography (TLC) or a quick High-Performance Liquid Chromatography (HPLC) run can reveal the presence of new, more polar impurities (like the diol) or the loss of the parent compound. A significant drop in the pH of an unbuffered aqueous solution can also indicate hydrolysis, as the formation of the epoxide releases HCl.

Section 2: Troubleshooting Guide for Experimental Issues

This section provides a problem-solving framework for common issues encountered during experimentation.

| Problem | Probable Cause | Recommended Solution & Explanation |

| Unexpected drop in pH of my aqueous formulation. | Chlorohydrin Cyclization: The most likely cause is the intramolecular reaction of the chlorohydrin moiety to form an epoxide. This reaction releases a molecule of hydrochloric acid (HCl), causing the pH to decrease. | 1. Buffer Your System: If compatible with your experiment, use a suitable buffer (e.g., phosphate or citrate) to maintain a stable pH, ideally between 5.0 and 6.5, where chlorohydrin stability is maximized. 2. Prepare Solutions Fresh: Do not store the compound in aqueous solutions. Prepare them immediately before use to minimize the time for degradation. |

| Loss of starting material or reduced potency in my assay. | Hydrolytic Degradation: The active compound is likely degrading into one or more hydrolysis products (epoxide, diol), which are inactive in your system. This is accelerated by non-ideal pH, elevated temperature, or prolonged storage in solution.[5] | 1. Perform a Stability Study: Use an HPLC method (see Protocol 3) to quantify the parent compound over time in your specific experimental medium. 2. Control Temperature: Store stock solutions at low temperatures (2-8°C or -20°C for non-aqueous stocks) and perform experiments at controlled temperatures. Avoid unnecessary heat.[3] 3. Use Anhydrous Solvents: For stock solutions, use high-purity, anhydrous aprotic solvents like DMSO or DMF and store them under an inert atmosphere (e.g., argon or nitrogen). |

| Appearance of new, unidentified peaks in HPLC or LC-MS analysis. | Formation of Degradation Products: These new peaks are almost certainly hydrolysis byproducts. A more polar peak appearing at an earlier retention time on a reverse-phase column is likely the diol hydrolysis product. An epoxide intermediate may also be detectable, though it can be transient. | 1. Characterize Degradants: If possible, use LC-MS/MS to determine the mass of the impurity peaks to confirm their identity as the epoxide (M-HCl) or diol (M-Cl+OH) of the parent compound. 2. Implement Stress Testing: Systematically expose the compound to acidic, basic, and oxidative conditions to intentionally generate degradation products. This will help you create a "degradation map" and identify the unknown peaks in your routine analysis (see Protocol 2). |

| Inconsistent results from experiments run on different days. | Progressive Degradation of Stock Solution: A common cause is the use of a single stock solution over several days or weeks. Even when refrigerated, slow hydrolysis in aqueous or protic solvents will lead to a decreasing concentration of the active compound over time. | 1. Aliquot Stock Solutions: Prepare a concentrated stock in an anhydrous aprotic solvent (e.g., DMSO). Divide it into single-use aliquots and store them at -20°C or -80°C. Thaw a fresh aliquot for each experiment. 2. Re-qualify Old Solutions: If a stock solution must be used over time, re-analyze its concentration by HPLC before each experiment to apply a correction factor. |

Section 3: Key Protocols & Methodologies

These protocols provide a validated framework for handling, storing, and analyzing 3-(3-Chloro-2-hydroxypropyl)-1,1-dimethylurea.

Protocol 1: Recommended Storage and Handling Procedures

This protocol minimizes exposure to conditions that promote hydrolysis.

-

Receipt and Initial Storage: Upon receipt, inspect the container for a tight seal. Store the solid compound in its original container inside a desiccator at 2-8°C.

-

Dispensing: To weigh the compound, allow the container to equilibrate to room temperature for at least 30 minutes inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Stock Solution Preparation (Non-Aqueous):

-

For maximum stability, prepare a high-concentration stock solution (e.g., 10-50 mM) in an anhydrous, aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

-

Use a syringe to dispense the solvent from a sealed bottle with a septum to maintain anhydrous conditions.

-

Aliquot the stock solution into smaller, single-use volumes in appropriate vials (e.g., amber glass with PTFE-lined caps).

-

Store these aliquots at -20°C or -80°C.

-

-

Working Solution Preparation (Aqueous):

-

Prepare aqueous working solutions immediately prior to use by diluting a freshly thawed non-aqueous stock aliquot into your experimental buffer or medium.

-

Do not store aqueous solutions for more than a few hours, even when refrigerated. Discard any unused aqueous solution at the end of the day.

-

Protocol 2: Stress Testing for Hydrolytic Stability

This experiment helps determine the degradation kinetics of the compound under various pH conditions.

-

Preparation: Prepare 10 mM stock solution of the compound in Acetonitrile. Prepare the following stress solutions: 0.1 M HCl (acidic), Purified Water (neutral), and 0.1 M NaOH (basic).

-

Initiation of Study:

-

In separate amber glass vials, add a small volume of the acetonitrile stock to each stress solution to achieve a final compound concentration of ~100 µg/mL.

-

Vortex each vial gently. This is your T=0 time point.

-

Immediately withdraw a 100 µL aliquot from each vial, neutralize it (if from acid or base) with an equimolar amount of base/acid, and dilute it into the HPLC mobile phase for immediate analysis.

-

-

Incubation: Place the sealed vials in a temperature-controlled bath set to 40°C.

-

Time Points: Withdraw additional 100 µL aliquots at specified time points (e.g., 1, 2, 4, 8, 24 hours). Neutralize and dilute each sample as in step 2.

-

Analysis: Analyze all samples by HPLC (see Protocol 3).

-

Data Interpretation: Plot the percentage of the parent compound remaining versus time for each condition. This will provide a clear visual representation of the compound's stability profile.

Protocol 3: Analytical Method for Quantification of Hydrolysis by HPLC-UV

This method allows for the separation and quantification of the parent compound from its potential hydrolysis products.

| Parameter | Condition |

| HPLC System: | Agilent 1260 Infinity II or equivalent with UV/Vis Detector |

| Column: | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A: | 0.1% Formic Acid in Water |

| Mobile Phase B: | 0.1% Formic Acid in Acetonitrile |

| Gradient: | 10% B to 90% B over 15 minutes, hold for 2 min, return to 10% B and equilibrate for 3 min |

| Flow Rate: | 1.0 mL/min |

| Column Temperature: | 30°C |

| Injection Volume: | 10 µL |

| Detection Wavelength: | 210 nm (or optimal wavelength determined by UV scan) |

| System Suitability: | Tailing factor for parent peak: 0.8 - 1.5; Theoretical plates: >2000 |

Section 4: Mechanistic Insights & Experimental Workflows

Visualizing the degradation pathways and experimental designs can provide a deeper understanding of the processes involved.

Hydrolysis of the Chlorohydrin Moiety

The chlorohydrin group can degrade via two primary pH-dependent pathways: base-catalyzed intramolecular cyclization to an epoxide or acid-catalyzed hydrolysis to a diol.

Caption: Primary hydrolytic degradation pathways of the chlorohydrin moiety.

Hydrolysis of the Urea Moiety

Urea hydrolysis is a slower process that cleaves the amide bond, catalyzed by strong acid or base.

Caption: General hydrolysis pathway for the urea functional group.

Experimental Workflow for Stability Assessment

A logical workflow is critical for obtaining reliable stability data.

Caption: Workflow for conducting a forced degradation/stability study.

References

-

Mazzei, L., Musiani, F., & Ciurli, S. (2020). The Structure of the Elusive Urease–Urea Complex Unveils the Mechanism of a Paradigmatic Nickel‐Dependent Enzyme. Angewandte Chemie International Edition, 59(7), 2753-2757. [Link]

-

Yuan, Y., et al. (2016). Performance and mechanism of urea hydrolysis in partial nitritation system based on SBR. RSC Advances, 6(10), 8055-8062. [Link]

-

Estiu, G., & Merz, K. M. (2004). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. Journal of the American Chemical Society, 126(21), 6632-6644. [Link]

-

Baran, K., & Petri, S. (2001). Kinetics and Mechanism of Urea Hydrolysis Catalyzed by Palladium(II) Complexes. Inorganic Chemistry, 40(27), 6987-6994. [Link]

-

Wikipedia contributors. (2023). Urease. Wikipedia, The Free Encyclopedia. [Link]

-

Swan, J. D. (1954). Method for Analyzing Chlorohydrins. Analytical Chemistry, 26(5), 878-880. [Link]

-

D'Alessandro, N., et al. (2022). Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol. Reaction Chemistry & Engineering, 7(8), 1805-1814. [Link]

-

Olin Corporation. (2021). EPICHLOROHYDRIN Product Stewardship Manual. [Link]

-

University of Colorado Anschutz Medical Campus. (2017). Chemical Storage. [Link]

-

Case Western Reserve University. (n.d.). Chemical Compatibility and Storage. [Link]

-

A&C Catalysts. (2025). Proper Storage of Hazardous Chemicals: Best Practices for Safety & Compliance. [Link]

-

University of North Carolina at Chapel Hill. (2021). Chapter 04: Proper Storage of Chemicals in Laboratories. [Link]

-

OECD. (2003). 1,3-Dimethylurea CAS N°: 96-31-1. Existing Chemicals Database. [Link]

Sources

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]

- 3. chemtech-us.com [chemtech-us.com]

- 4. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]

- 5. Influence of pH on the kinetics of hydrolysis reactions: the case of epichlorohydrin and glycidol - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00191H [pubs.rsc.org]

- 6. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Exothermic Control During Epichlorohydrin Addition to Dimethylurea

Welcome to the Technical Support Center for handling exothermic reactions involving epichlorohydrin and dimethylurea. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for safely managing this potentially hazardous reaction. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure both the success of your synthesis and the safety of your laboratory.

Introduction: Understanding the Reaction Hazards

The reaction of epichlorohydrin, a highly reactive epoxide, with nucleophiles such as amines and ureas is inherently exothermic.[1][2] The ring-opening reaction of the epoxide is energetically favorable, releasing significant heat that, if not properly controlled, can lead to a rapid increase in temperature and pressure.[3][4] This scenario, known as a thermal runaway, can result in violent boiling of solvents, vessel over-pressurization, and potentially explosive decomposition.[5]

Dimethylurea, while less nucleophilic than a primary amine, will still react with epichlorohydrin in an exothermic manner. The synthesis of 1,3-dimethylurea itself is an exothermic and spontaneous process, suggesting that subsequent reactions involving this molecule should be approached with thermal management in mind.[6] Therefore, a thorough understanding of the reaction kinetics and thermodynamics is crucial for safe and successful scale-up.[7][8]

This guide will provide you with the necessary information to anticipate and control the exotherm, troubleshoot common issues, and implement robust safety protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the epichlorohydrin and dimethylurea reaction?

A1: The primary hazard is a thermal runaway reaction. This occurs when the heat generated by the reaction exceeds the rate of heat removal, leading to an uncontrolled acceleration of the reaction rate and a rapid increase in temperature and pressure.[3][4] Epichlorohydrin is also a flammable and reactive liquid that can polymerize violently when exposed to heat. Additionally, epichlorohydrin is classified as a carcinogen and mutagen, requiring careful handling to avoid exposure.

Q2: At what temperature should I conduct the reaction?

A2: Based on analogous reactions with urea, a controlled temperature range is critical. A patent for the urea-epichlorohydrin reaction suggests initially mixing the reactants at room temperature and then gradually heating the mixture to about 100°C, maintaining this temperature until the exotherm subsides.[9] For the initial addition of epichlorohydrin to dimethylurea, it is advisable to start at a lower temperature, for instance, 25-30°C, and carefully monitor the temperature as the addition proceeds. A preliminary Differential Scanning Calorimetry (DSC) analysis of the reaction mixture is highly recommended to determine the onset temperature of the exotherm for your specific conditions.

Q3: What is the recommended rate of addition for epichlorohydrin?

A3: The addition of epichlorohydrin should be slow and controlled. The rate should be adjusted to ensure that the cooling system can effectively dissipate the generated heat and maintain the desired reaction temperature. A constant internal temperature is a good indicator of a controlled addition. A patent describing the reaction of dimethylamine with epichlorohydrin emphasizes adjusting the addition rate to maintain a constant temperature without the need for external cooling or heating once the reaction is initiated.[10]

Q4: What are the signs of a developing thermal runaway?

A4: Key indicators include a sudden and rapid increase in the internal reaction temperature that is not responsive to cooling, a rapid rise in pressure, unexpected gas evolution, and a change in the color or viscosity of the reaction mixture. Continuous monitoring of temperature and pressure is essential.

Q5: What should I do in the event of a thermal runaway?

A5: In the event of a thermal runaway, immediately stop the addition of epichlorohydrin. If possible and safe to do so, activate an emergency cooling system (e.g., an ice bath). If the reaction is equipped with a quenching system, introduce a reaction inhibitor or a cold, inert solvent to dilute and cool the mixture. Evacuate the area and alert safety personnel.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Action |

| Rapid, uncontrolled temperature increase during epichlorohydrin addition. | Addition rate is too fast. Inadequate cooling. Incorrect solvent with low heat capacity. | Immediately stop the addition. Increase cooling capacity (e.g., lower coolant temperature). Add a pre-chilled solvent to dilute and cool the reaction mixture. Re-evaluate the addition rate for future experiments. |

| Reaction does not initiate at the expected temperature. | Insufficient activation energy. Presence of an inhibitor. Low purity of reactants. | Slowly and carefully increase the temperature in small increments. Ensure all reactants are of appropriate purity. Consider the use of a suitable catalyst if applicable, after conducting small-scale safety tests. |

| Formation of a solid, cross-linked product. | Excessive reaction temperature leading to polymerization.[4] Incorrect stoichiometry. | Maintain strict temperature control.[4] Ensure accurate measurement and stoichiometry of reactants. Consider using a solvent to prevent high concentrations of reactive species. |

| Pressure buildup in the reactor. | Gas evolution from side reactions. Boiling of a low-boiling point solvent. Approaching a thermal runaway. | Ensure the reactor is equipped with a properly functioning pressure relief system. Stop the addition and reduce the temperature. If necessary, vent the reactor to a safe location through a scrubber. |

Experimental Protocol: Controlled Addition of Epichlorohydrin to Dimethylurea

This protocol provides a general framework for the safe, lab-scale addition of epichlorohydrin to dimethylurea. It is imperative to conduct a thorough risk assessment and small-scale trial before attempting a larger-scale reaction. [8]

Materials and Equipment:

-

Jacketed glass reactor with overhead stirrer, temperature probe (thermocouple), and a condenser.

-

Addition funnel for the controlled addition of epichlorohydrin.

-

Circulating bath for temperature control of the reactor jacket.

-

Inert atmosphere (e.g., nitrogen or argon).

-

Emergency cooling bath (e.g., ice-water) readily available.

-

Appropriate Personal Protective Equipment (PPE): chemical resistant gloves (e.g., polyvinyl alcohol or butyl rubber), safety goggles, face shield, and a flame-resistant lab coat.[1]

Step-by-Step Methodology:

-

Reactor Setup: Assemble the jacketed reactor system in a fume hood. Ensure all joints are properly sealed. Purge the reactor with an inert gas.

-

Charge Dimethylurea: Charge the dimethylurea and a suitable solvent to the reactor. Begin stirring to ensure a homogenous mixture.

-

Initial Temperature Control: Set the circulating bath to the desired initial reaction temperature (e.g., 25°C). Allow the reactor contents to equilibrate to this temperature.

-

Epichlorohydrin Addition: Begin the slow, dropwise addition of epichlorohydrin from the addition funnel.

-

Temperature Monitoring: Continuously monitor the internal temperature of the reaction. The rate of addition should be controlled to maintain a stable internal temperature (e.g., ± 2°C of the setpoint).

-

Exotherm Management: If a significant exotherm is observed (a rise in temperature above the setpoint), immediately stop the addition of epichlorohydrin. Allow the temperature to return to the setpoint before resuming the addition at a slower rate.

-

Post-Addition: After the addition is complete, continue to stir the reaction mixture at the set temperature for a specified period to ensure the reaction goes to completion.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature before proceeding with the work-up and purification steps.

Visualization of the Experimental Workflow

The following diagram illustrates the key decision points and safety loops in the experimental workflow for controlling the exotherm during the addition of epichlorohydrin.

Sources

- 1. nj.gov [nj.gov]

- 2. olinepoxy.com [olinepoxy.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. shippai.org [shippai.org]

- 6. aidic.it [aidic.it]

- 7. ehs.stanford.edu [ehs.stanford.edu]

- 8. Scale-Up Reaction Safety | Division of Research Safety | Illinois [drs.illinois.edu]

- 9. US3658641A - Polymerization product of urea, epichlorohydrin and alkylenimine and method of preparing same - Google Patents [patents.google.com]

- 10. US3975347A - Linear dimethylamine-epichlorohydrin copolymer - Google Patents [patents.google.com]

Technical Support Center: Separation of 1,3-Dichloro-2-Propanol Impurities from Urea Intermediates

Welcome to the technical support center for drug development professionals and researchers. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the purification of urea-based pharmaceutical intermediates, with a specific focus on the removal of 1,3-dichloro-2-propanol (1,3-DCP). As an impurity, 1,3-DCP is classified as possibly carcinogenic to humans (Group 2B) and its removal is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[1]

This document is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your purification workflows.

Section 1: Understanding the Challenge - FAQs

This section addresses fundamental questions regarding the presence and detection of 1,3-DCP in your reaction mixture.

Q1: Why is 1,3-dichloro-2-propanol a common impurity in syntheses involving urea intermediates?

A1: The presence of 1,3-dichloro-2-propanol (CAS: 96-23-1) often stems from its use as a starting material or intermediate in the synthesis of various organic molecules, including epichlorohydrin.[1][2][3][4] If your synthesis of a urea derivative involves a reaction with an epichlorohydrin-derived reagent or if 1,3-DCP is used as a precursor, any unreacted material will persist as an impurity. Given that many urea derivatives are synthesized via reactions with isocyanates, which can be prepared from amine precursors, the synthetic routes can be complex, allowing for the carry-over of such impurities.[5]

Q2: What are the critical physicochemical properties I should be aware of for separation?

A2: Understanding the differences in physical properties between your urea intermediate and the 1,3-DCP impurity is the cornerstone of developing an effective separation strategy. 1,3-DCP is a volatile, colorless liquid, whereas many urea intermediates are solids with higher melting points and lower volatility.[1][2]

| Property | 1,3-Dichloro-2-propanol (1,3-DCP) | Typical Urea Intermediate | Rationale for Separation |

| Molecular Formula | C₃H₆Cl₂O | Varies (e.g., C₉H₁₁N₃O) | Significant difference in mass and polarity. |

| Molecular Weight | 128.99 g/mol | Varies (e.g., >180 g/mol ) | Influences volatility and chromatographic behavior. |

| Boiling Point | 174.3 °C | Typically >200 °C (often decomposes) | Key parameter for separation by distillation.[2][4] |

| Solubility | Soluble in water (1:9), miscible with alcohol, ether.[2] | Varies, often soluble in polar organic solvents. | Crucial for selecting solvents for extraction or crystallization. |

| State at STP | Liquid | Typically Solid | Allows for separation by filtration if the product can be selectively crystallized. |

Q3: What is the most reliable analytical method for detecting and quantifying 1,3-DCP contamination?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for both identifying and quantifying volatile impurities like 1,3-DCP.[6][7][8] Its high sensitivity and specificity make it ideal for trace analysis. The volatility of 1,3-DCP makes it a prime candidate for GC, and the mass spectrometer provides unambiguous identification based on its mass-to-charge ratio and fragmentation pattern.[2] For routine purity checks where identity is already confirmed, High-Performance Liquid Chromatography (HPLC) with UV detection may also be employed, though it is generally less sensitive for this specific impurity.

Section 2: Troubleshooting Guide for Purification

This section provides practical solutions to common problems encountered during the separation of 1,3-DCP from urea intermediates.

Problem 1: My initial purification attempt by recrystallization failed to remove 1,3-DCP.

-

Causality: Recrystallization separates compounds based on differences in their solubility in a given solvent at different temperatures. 1,3-DCP is a liquid and may have been trapped within the crystal lattice of your urea intermediate (occlusion) or simply remained in the residual solvent coating the crystals.

-

Troubleshooting Steps:

-

Solvent Choice: Ensure your chosen recrystallization solvent fully dissolves your urea intermediate at an elevated temperature but provides very low solubility at cooler temperatures. Conversely, 1,3-DCP should remain soluble at the lower temperature to be washed away with the mother liquor.

-

Washing: After filtration, wash the collected crystals thoroughly with a small amount of cold recrystallization solvent. This is critical for removing the impurity-rich mother liquor from the crystal surfaces.

-

Drying: Dry the purified crystals under a high vacuum. Since 1,3-DCP is relatively volatile (Boiling Point 174.3 °C), a vacuum at a slightly elevated temperature (e.g., 40-50 °C) can help remove residual traces.[2][4]

-

Alternative Technique: If recrystallization is ineffective, the significant difference in boiling points suggests that fractional distillation (if the intermediate is a stable liquid) or column chromatography would be more effective separation methods.[9][10]

-

Problem 2: During column chromatography, 1,3-DCP co-elutes with my product.

-

Causality: Co-elution occurs when the impurity and the product have similar affinities for the stationary phase (e.g., silica gel) in the chosen mobile phase. This indicates that the polarity of the two compounds is not sufficiently different under the current conditions.

-

Troubleshooting Steps:

-